N-(2,4-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-ethylsulfanyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-4-32-22-21(17-8-6-5-7-9-17)26-24(27-22)12-14-28(15-13-24)23(29)25-19-11-10-18(30-2)16-20(19)31-3/h5-11,16H,4,12-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPZWOHXELSWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dimethoxyphenyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on current research findings.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives characterized by a unique spirocyclic structure. Its molecular formula is , with a molecular weight of approximately 372.49 g/mol. The presence of the dimethoxyphenyl and ethylsulfanyl groups contributes to its biological activity.
Synthesis
The synthesis of this compound involves several steps including the formation of the triazole ring and the incorporation of various substituents that enhance its pharmacological properties. The detailed synthetic pathway has been outlined in various studies, emphasizing the importance of optimizing reaction conditions to yield high purity products.
Antimicrobial Activity
Research indicates that derivatives related to N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide exhibit significant antimicrobial properties. For instance:
- Gram-positive Bacteria : Compounds derived from this scaffold have shown potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 2 μg/mL for some derivatives .
- Mechanism : The antimicrobial action is believed to involve inhibition of bacterial RNA polymerase (RNAP), disrupting essential transcription processes within bacterial cells .
Cytoprotective Effects
Studies have demonstrated that related compounds can protect against cellular damage induced by carcinogens. For example:
- Cell Line Studies : In human colon fibroblast CCD-18Co cells exposed to 4-nitroquinoline 1-oxide (4NQO), pretreatment with certain derivatives significantly reduced DNA strand breaks and mitochondrial damage .
- Mechanism : This protective effect is attributed to the modulation of nitrosative stress pathways rather than oxidative stress, highlighting a novel mechanism for cytoprotection .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the triazole ring and phenyl groups can significantly influence their efficacy:
| Substituent | Effect on Activity |
|---|---|
| Dimethoxy Groups | Enhance lipophilicity and cellular uptake |
| Ethylsulfanyl Group | Improves binding affinity to target proteins |
| Phenyl Group | Contributes to antimicrobial potency |
Case Studies
- Antimicrobial Efficacy : A study synthesized various derivatives and tested their efficacy against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The most promising compound exhibited MIC values indicative of strong antibacterial activity .
- Cytoprotective Mechanisms : In vitro studies showed that certain compounds could mitigate the effects of nitrosative stress in colon fibroblasts, suggesting potential applications in chemoprevention strategies against colorectal cancer .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiron[4.5]deca-1,3-diene-8-carboxamide exhibit promising anticancer properties. The structural features of triazaspiron derivatives allow them to interact with biological targets involved in cancer progression.
Case Study: In Vitro Anticancer Activity
A study conducted on triazaspiron derivatives demonstrated their effectiveness against various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Development of Functional Materials
The unique chemical structure of N-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-3-phenyl-1,4,8-triazaspiron[4.5]deca-1,3-diene-8-carboxamide allows for its use in developing functional materials. Its properties can be tailored for applications in sensors and electronic devices.
Case Study: Sensor Development
Research has shown that incorporating this compound into polymer matrices can enhance the sensitivity and selectivity of chemical sensors. These sensors can detect specific analytes at low concentrations, making them valuable in environmental monitoring.
Comparison with Similar Compounds
N-Biphenyl-2-yl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide (Entry 4, )
- Core structure : 1,3,8-Triazaspiro[4.5]decane (saturated system) with a 4-oxo group.
- Substituents : Biphenyl at the carboxamide nitrogen, phenyl at position 1.
- Key differences :
- Lack of ethylsulfanyl and diene moieties compared to the target compound.
- The 4-oxo group may reduce lipophilicity relative to the ethylsulfanyl group.
- Molecular formula : C₂₆H₂₆N₄O₂ (same as the target compound but with distinct functionalization).
N-(4-(3-Ethoxy-5-(o-tolyl)-1H-1,2,4-triazol-1-yl)phenyl)-3-phenylpropanamide (Entry 5, )
- Core structure : Propionamide linked to a triazole ring.
- Substituents : Ethoxy, o-tolyl, and phenyl groups.
- Key differences :
- Absence of a spiro system, replaced by a triazole ring.
- Ethoxy and o-tolyl groups may enhance metabolic stability compared to ethylsulfanyl.
Functional Group Impact
| Group | Target Compound | N-Biphenyl-2-yl Analogue | Triazole Derivative |
|---|---|---|---|
| Core Structure | 1,4,8-Triazaspiro[4.5]deca-1,3-diene | 1,3,8-Triazaspiro[4.5]decane | Triazole-linked propionamide |
| Lipophilicity | High (ethylsulfanyl) | Moderate (4-oxo) | Moderate (ethoxy) |
| Electron Effects | Electron-rich (dimethoxy) | Electron-deficient (oxo) | Electron-neutral (triazole) |
| Bioactivity Inference | Potential kinase inhibition | Possible protease modulation | Likely antifungal activity |
Data Tables
Table 1: Molecular Properties Comparison
| Property | Target Compound | N-Biphenyl-2-yl Analogue | Triazole Derivative |
|---|---|---|---|
| Molecular Formula | C₂₆H₂₈N₄O₃S | C₂₆H₂₆N₄O₂ | C₂₆H₂₆N₄O₂ |
| Molecular Weight (g/mol) | ~492.6 | ~450.5 | ~450.5 |
| Key Functional Groups | Ethylsulfanyl, dimethoxy | 4-Oxo, biphenyl | Ethoxy, o-tolyl |
| Solubility (Predicted) | Low (logP ~4.2) | Moderate (logP ~3.5) | Moderate (logP ~3.8) |
Research Findings
- Pesticide Relevance : Ethylsulfanyl and triazole groups are common in agrochemicals (e.g., etaconazole, propiconazole in ), implying that the target compound may share pesticidal properties .
Q & A
Q. What are the key considerations in designing an efficient synthetic route for this spirocyclic carboxamide?
Methodological Answer: A robust synthesis requires optimizing catalytic conditions and stepwise cyclization. Palladium-catalyzed reductive cyclization of nitroarenes (e.g., using formic acid derivatives as CO surrogates) is effective for constructing N-heterocyclic cores . Key steps include:
- Nitro Reduction: Utilize Pd(OAc)₂ with ligands (e.g., dppf) under CO atmosphere.
- Cyclization: Control steric effects by tuning substituents (e.g., methoxy groups) to direct regioselectivity.
- Protection/Deprotection: Guard reactive amines during sulfanyl group incorporation.
Q. How can researchers confirm structural identity and purity given limited commercial analytical data?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR: Assign peaks for methoxy (δ 3.7–3.9 ppm), ethylsulfanyl (δ 1.3–1.5 ppm for CH₃), and spirocyclic protons (complex splitting).
- HRMS: Validate molecular weight (e.g., C₂₉H₃₄N₃O₃S requires exact mass 528.222).
- HPLC-PDA: Assess purity (>95%) with C18 columns (MeCN/H₂O gradient). Commercial suppliers often omit analytical data, necessitating in-house validation .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer: Use gradient column chromatography (silica gel) with dichloromethane/methanol (9:1) to resolve polar byproducts . For crystalline derivatives, recrystallize from ethanol/water mixtures. Advanced purification (e.g., preparative HPLC) may resolve stereoisomers.
Advanced Research Questions
Q. How can regioselective functionalization of the triazaspiro core be achieved during derivatization?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Directing Groups: Introduce temporary substituents (e.g., nitro) to guide sulfonylation or alkylation at specific positions.
- Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki for aryl modifications) targets less hindered sites.
- Case Study: In analogous spiro compounds, sulfonyl chlorides reacted selectively at the secondary amine, avoiding the tertiary site .
Q. How should researchers analyze structure-activity relationships (SAR) when modifying substituents on the aryl rings?
Methodological Answer: Adopt a systematic approach:
- Variation: Syntize analogs with substituents differing in size (e.g., methoxy vs. ethoxy) and electronic properties (e.g., electron-withdrawing cyano groups).
- Assays: Test in vitro binding/activity (e.g., enzyme inhibition) and correlate with Hammett σ values or steric parameters.
- Computational Modeling: Use DFT to map electrostatic potential surfaces and predict interaction hotspots .
Q. How can discrepancies in catalytic efficiency during scaled-up synthesis be resolved?
Methodological Answer: Address scalability challenges via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
